Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a molecular formula of C22H15Cl2N3O4S . This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a 2,4-dichlorobenzoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenyl group: This step often involves the use of phenylating agents in the presence of catalysts.
Attachment of the 2,4-dichlorobenzoyl moiety: This is usually done through acylation reactions using 2,4-dichlorobenzoyl chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester
Chemical Reactions Analysis
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents.
Thieno[3,4-d]pyridazine derivatives: These compounds have a similar thieno[3,4-d]pyridazine core but differ in their functional groups and biological activities.
Phenylthieno derivatives: These compounds contain a phenylthieno moiety and are studied for their diverse biological properties
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-9-8-12(23)10-16(14)24)17(15)21(29)27(26-18)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVGSBMXDFDFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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